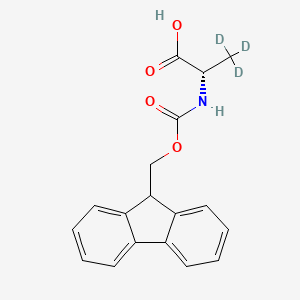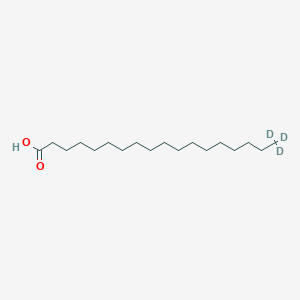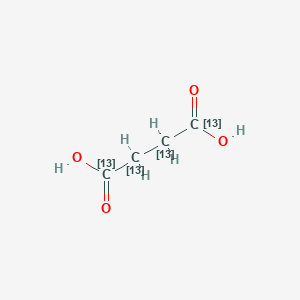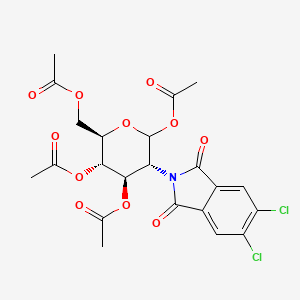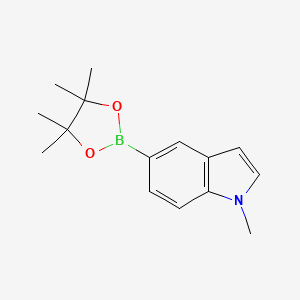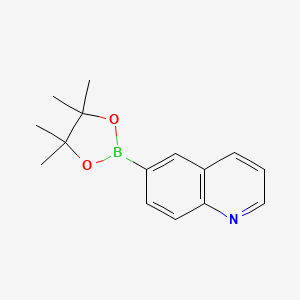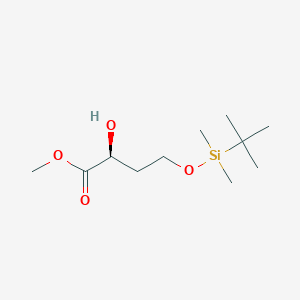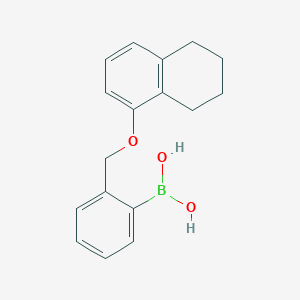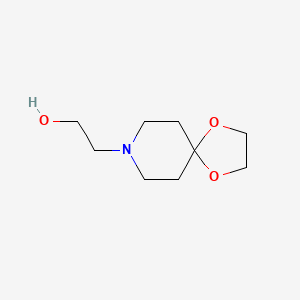
2-ピリミジニルピペリジン-4-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride, also known by various synonyms such as 1-pyrimidin-2-yl piperidine-4-carboxylic acid, is a chemical compound with the molecular formula C10H13N3O2 . It has a molecular weight of 206.23 g/mol . The compound is a white crystalline solid and is typically supplied in an amber glass bottle. It is used in various research and pharmaceutical applications .
科学的研究の応用
プロテオミクス研究
2-ピリミジニルピペリジン-4-カルボン酸塩酸塩: は、生化学的ツールとしてプロテオミクス研究で使用されます 。プロテオミクスは、タンパク質の大規模な研究であり、細胞プロセスを理解するために不可欠です。この化合物は、生物学的サンプル内のタンパク質相互作用、修飾、および発現レベルを調査するために使用でき、病気のバイオマーカーと治療標的の発見に役立ちます。
創薬と開発
薬理学の分野では、この化合物は新規治療薬の汎用的な足場として役立ちます 。その構造は修飾に適しており、研究者はさまざまな標的(がん細胞やその他の病気関連タンパク質など)に対して潜在的な阻害効果を持つさまざまな誘導体を合成することができます。
農業化学
この化合物の誘導体は、農業化学における潜在的な用途について研究されています 。研究者は、作物の収量と害虫に対する抵抗性を高めることができる新しい農薬や成長調整剤を開発することを目指しており、持続可能な農業慣行に貢献しています。
材料科学
材料科学では、2-ピリミジニルピペリジン-4-カルボン酸塩酸塩は、特定の特性を持つ新しい材料を作成するために調査される可能性があります 。その分子構造は、耐久性や耐薬品性などの独自の特性を持つ新規ポリマーやコーティングの形成に不可欠な役割を果たす可能性があります。
環境科学
この化合物は、環境科学研究においても関連しています 。それは、汚染物質の解毒と浄化に関連する研究に関係しており、環境修復と保護の方法の開発に貢献する可能性があります。
生化学研究
最後に、生化学研究では、この化合物は生化学的経路とプロセスを研究するために使用されます 。それは、分子レベルでの生命の基本的なメカニズムを理解するのに役立ち、生化学と分子生物学の進歩に不可欠です。
Safety and Hazards
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride should be handled with care. Standard laboratory safety precautions apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation. Consult safety data sheets (SDS) for specific handling instructions and hazard information .
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 24369 , which is within the range that allows for good absorption and distribution in the body. The compound’s hydrochloride group may also enhance its water solubility, potentially improving its bioavailability .
Result of Action
Similar compounds have been shown to have inhibitory effects on certain enzymes, which can lead to changes in cellular processes .
生化学分析
Biochemical Properties
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity.
Cellular Effects
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over prolonged periods or under certain environmental factors . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . At high doses, the compound may exhibit toxic or adverse effects, including organ damage and altered metabolic functions.
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and apoptosis.
特性
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1,4-5,8H,2-3,6-7H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVJSXLFYYOJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



